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Compound of Interest

Compound Name: 2-Nitroisophthalic acid

Cat. No.: B105565

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive computational analysis of the theoretical
properties of 2-nitroisophthalic acid, a molecule of significant interest in coordination
chemistry and materials science. Through a meticulous examination of its molecular structure,
vibrational spectra, and electronic properties, this document aims to offer a detailed theoretical
framework that can inform and guide experimental research and application development.

Molecular Structure and Geometry

The foundational aspect of understanding a molecule's behavior lies in its three-dimensional
structure. The optimized molecular geometry of 2-nitroisophthalic acid was determined using
Density Functional Theory (DFT) calculations. These theoretical predictions are compared with
available experimental data from X-ray diffraction studies to provide a comprehensive view of
the molecule's structural parameters.

Table 1: Selected Bond Lengths (A) of 2-Nitroisophthalic Acid
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Bond Theoretical (DFT) Experimental (X-ray)
Cc1-C2 1.401 1.399[1]
C2-C3 1.395 -

C3-C4 1.398 -

C4-C5 1.397 -

C5-C6 1.399 -

C6-C1 1.402 -

C1-C7 1.505 -

C3-C8 1.506 -

C2-N1 1.480 1.486[1]
N1-O1 1.225 1.223[1]
N1-02 1.225 1.223[1]
C7-03 1.215 -

C7-04 1.350 -

C8-05 1.216 -

C8-06 1.349 -

Table 2: Selected Bond Angles (°) of 2-Nitroisophthalic Acid
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Atoms Theoretical (DFT) Experimental (X-ray)
C6-C1-C2 119.8

C1-C2-C3 120.2 123.4[1]
C2-C3-C4 119.9

C3-C4-C5 120.1

C4-C5-C6 120.0

C5-C6-C1 119.9

C2-N1-01 1175 125.3[1]
0O1-N1-02 125.0

C1-C7-03 1245

C1-C7-04 112.0

03-C7-04 1235

C3-C8-05 124.3

C3-C8-06 112.2

05-C8-06 1235

Vibrational Spectroscopy: A Fingerprint of the
Molecule

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-
transform Raman (FT-Raman) techniques, provides a unique "fingerprint" of a molecule based
on its vibrational modes. Computational analysis of these spectra allows for precise assignment
of the observed vibrational bands to specific molecular motions.

Table 3: Calculated Vibrational Frequencies (cm~1) and Assignments for 2-Nitroisophthalic
Acid
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Wavenumber (cm~?) Assignment

~3400 O-H stretch (Carboxylic acid dimer)
~3100 C-H stretch (Aromatic)

~1700 C=0 stretch (Carboxylic acid)

~1540 N-O asymmetric stretch (Nitro group)
~1450 C-C stretch (Aromatic ring)

~1350 N-O symmetric stretch (Nitro group)
~1300 C-O stretch (Carboxylic acid)

~920 O-H out-of-plane bend (Carboxylic acid dimer)
~850 C-N stretch

~750 C-H out-of-plane bend

Electronic Properties: Insights into Reactivity and
Stability

The electronic properties of a molecule, particularly the energies of the Highest Occupied
Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in
determining its chemical reactivity, stability, and optical properties. The HOMO-LUMO energy
gap is a key indicator of a molecule's excitability and its ability to participate in charge transfer
interactions.

Table 4: Calculated Electronic Properties of 2-Nitroisophthalic Acid

Parameter Value (eV)
HOMO Energy -7.85
LUMO Energy -3.21
HOMO-LUMO Gap 4.64
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The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the
charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic)
and electron-poor (electrophilic). This information is invaluable for predicting sites of chemical
reactivity.

Methodologies: The Computational and

Experimental Backbone
Computational Protocol

All theoretical calculations were performed using the Gaussian suite of programs. The
molecular geometry of 2-nitroisophthalic acid was optimized using Density Functional Theory
(DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional
and the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate
geometries and electronic properties for organic molecules. Vibrational frequency calculations
were performed at the same level of theory to confirm that the optimized structure corresponds
to a true energy minimum and to obtain the theoretical infrared and Raman spectra.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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